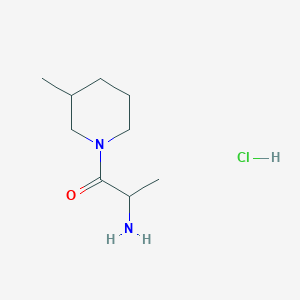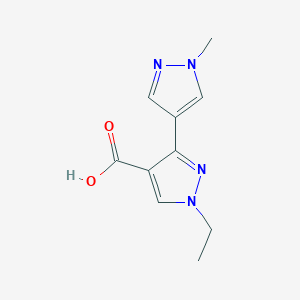
2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride
Übersicht
Beschreibung
2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride (APPC) is an organic compound that has been used in scientific research for many years. It is a monoamine reuptake inhibitor, meaning it is able to bind to monoamine transporters and prevent them from reabsorbing monoamines such as serotonin, dopamine, and norepinephrine. APPC has also been used as a research tool to study the effects of monoamine reuptake inhibition on various physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Foods
Branched aldehydes, including compounds like 2-methyl propanal and 2- and 3-methyl butanal, are significant for their roles in the flavor profiles of many food products. These compounds are derived from amino acids and have applications in enhancing the flavor of both fermented and non-fermented food products. The pathways for the production and degradation of these aldehydes involve metabolic conversions influenced by microbial activity and food composition, highlighting an area of scientific interest in food technology and flavor chemistry (Smit, Engels, & Smit, 2009).
FTY720 in Cancer Therapy
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is an immunosuppressant that has shown antitumor efficacy in several cancer models. This compound acts on sphingosine-1-phosphate receptors and has been identified for its potential in cancer therapy, separate from its immunosuppressive effects. This highlights an application of amino-propanediol derivatives in medicinal chemistry and oncology research (Zhang et al., 2013).
Parabens in Aquatic Environments
While not directly related to the exact compound , research on parabens, including methylparaben and propylparaben, reflects the scientific interest in the environmental impact of chemical compounds. Studies focus on their occurrence, fate, and behavior in aquatic environments, providing insights into the biodegradability and potential environmental risks of various chemical agents (Haman et al., 2015).
Methionine Dependency in Cancer
Research on methionine dependency in cancer offers insights into amino acid metabolism's role in cancer growth control. Methionine, an essential amino acid, is critical for various metabolic processes. Its restriction may influence cancer growth, highlighting the complex interactions between metabolism and cancer proliferation. This area of research underscores the potential therapeutic applications of targeting amino acid metabolism in cancer treatment (Cavuoto & Fenech, 2012).
Eigenschaften
IUPAC Name |
2-amino-1-(3-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7-4-3-5-11(6-7)9(12)8(2)10;/h7-8H,3-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNUDRGSFYOBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Cyclopropylmethyl)carbamoyl]acetic acid](/img/structure/B1527351.png)


![2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1527358.png)
![2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol](/img/structure/B1527359.png)
![[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine](/img/structure/B1527361.png)


![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)
![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)
